molecular formula C8H16N2O B8157146 (S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one

(S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B8157146
M. Wt: 156.23 g/mol
InChI Key: MIPXXBVLEISSOU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one is a synthetic compound belonging to the class of synthetic cathinones These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of a suitable precursor with pyrrolidine under controlled conditions. One common method involves the use of 3-chlorobutan-1-one as the starting material, which undergoes nucleophilic substitution with pyrrolidine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated reactors and advanced process control systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

    Biology: In biological research, (S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one is used to study the effects of synthetic cathinones on cellular and molecular processes. It serves as a model compound for investigating the mechanisms of action of related substances.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological and psychiatric disorders. Its stimulant properties are of interest for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets in the body. The compound is known to act as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake and the promotion of their release from presynaptic neurons. The increased levels of these neurotransmitters lead to enhanced stimulation of the central nervous system, resulting in the compound’s psychoactive effects.

Comparison with Similar Compounds

(S)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one is structurally similar to other synthetic cathinones, such as:

    Mephedrone (4-Methylmethcathinone): Known for its stimulant and empathogenic effects, mephedrone is widely used as a recreational drug.

    Methcathinone: A potent stimulant with effects similar to those of methamphetamine, methcathinone is used in both medical and illicit contexts.

    Methylone (3,4-Methylenedioxy-N-methylcathinone): This compound has stimulant and entactogenic properties and is often used as a substitute for MDMA (ecstasy).

The uniqueness of this compound lies in its specific structural features and its distinct pharmacological profile

Properties

IUPAC Name

(3S)-3-amino-1-pyrrolidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(9)6-8(11)10-4-2-3-5-10/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXXBVLEISSOU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.